molecular formula C9H10N4O B2439974 (NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine CAS No. 2413937-15-0

(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine

Cat. No.: B2439974
CAS No.: 2413937-15-0
M. Wt: 190.206
InChI Key: FNIXOQCQUYJEFH-UHFFFAOYSA-N
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Description

(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine is a complex organic compound characterized by its unique pyrazolo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine typically involves the condensation of 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpyrazolo[3,4-b]pyridine: A precursor in the synthesis of the target compound.

    Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.

Uniqueness

(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine is unique due to its specific pyrazolo-pyridine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-8-3-7(5-11-14)4-10-9(8)13(2)12-6/h3-5,14H,1-2H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIXOQCQUYJEFH-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C=C(C=N2)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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